molecular formula C9H17N5S B4219781 2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione

2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione

Cat. No.: B4219781
M. Wt: 227.33 g/mol
InChI Key: ROLOAFXTVXZRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of butylamino and dimethylamino groups attached to the triazine ring, along with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of appropriate amines with cyanuric chloride. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with butylamine in the presence of a base such as sodium hydroxide to form 4-(butylamino)-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with dimethylamine to introduce the dimethylamino group at the sixth position.

    Step 3: Finally, the thiol group is introduced at the second position through a nucleophilic substitution reaction using a thiol reagent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butylamino)-6-(methylamino)-1,3,5-triazine-2-thiol
  • 4-(ethylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol
  • 4-(butylamino)-6-(dimethylamino)-1,3,5-triazine-2-ol

Uniqueness

2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the specific combination of butylamino, dimethylamino, and thiol groups. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the thiol group allows for specific interactions with biological molecules, making it a valuable compound for biochemical and medicinal research.

Properties

IUPAC Name

2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S/c1-4-5-6-10-7-11-8(14(2)3)13-9(15)12-7/h4-6H2,1-3H3,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLOAFXTVXZRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=S)N=C(N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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